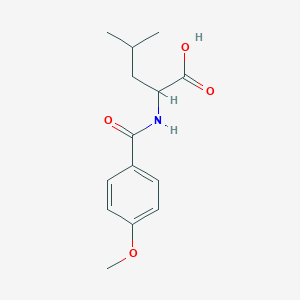

2-(4-Methoxy-benzoylamino)-4-methyl-pentanoic acid

Description

BenchChem offers high-quality 2-(4-Methoxy-benzoylamino)-4-methyl-pentanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-Methoxy-benzoylamino)-4-methyl-pentanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-[(4-methoxybenzoyl)amino]-4-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO4/c1-9(2)8-12(14(17)18)15-13(16)10-4-6-11(19-3)7-5-10/h4-7,9,12H,8H2,1-3H3,(H,15,16)(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHMXQTYZWQORAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)NC(=O)C1=CC=C(C=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90389795 | |

| Record name | 2-(4-Methoxy-benzoylamino)-4-methyl-pentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90389795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

438581-55-6 | |

| Record name | 2-(4-Methoxy-benzoylamino)-4-methyl-pentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90389795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Thermodynamic Stability of N-(4-Methoxybenzoyl)-Leucine Derivatives

Executive Summary

N-(4-Methoxybenzoyl)-L-leucine (N-p-anisoyl-leucine) represents a critical class of N-acylated amino acid derivatives utilized primarily as chiral resolving agents and pharmacophore intermediates. Unlike simple aliphatic amides, the thermodynamic stability of this derivative is governed by the interplay between the electron-donating para-methoxy substituent and the steric bulk of the leucine isobutyl side chain.

This guide details the thermodynamic profile of N-(4-Methoxybenzoyl)-leucine, focusing on three stability vectors: solid-state polymorphism , hydrolytic resistance , and stereochemical integrity (racemization). It provides actionable protocols for characterizing these parameters during drug substance development.

Chemical Structure & Electronic Properties

The stability of N-(4-Methoxybenzoyl)-leucine is distinct from its unsubstituted analog, N-benzoyl-leucine, due to the para-methoxy group.

-

Electronic Effect: The methoxy group (

) is a strong -

Thermodynamic Consequence: This resonance contribution (

effect) renders the amide carbonyl carbon less electrophilic. Consequently, N-(4-Methoxybenzoyl) derivatives generally exhibit higher hydrolytic stability under neutral and acidic conditions compared to unsubstituted benzoyl derivatives. -

Crystal Packing: The methoxy group introduces a strong hydrogen-bond acceptor site and potential for

-stacking interactions, significantly increasing the probability of polymorphism.

Stereochemical Stability: The Azlactone Danger Zone

For researchers working with N-benzoyl amino acids, the primary thermodynamic risk is not degradation, but racemization .[1] Unlike urethane protecting groups (Boc, Fmoc), the benzoyl group actively participates in racemization via the 5(4H)-oxazolone (azlactone) mechanism .[1]

Mechanism of Racemization

Under thermodynamic stress (heat, dehydrating agents, or basic pH), the amide oxygen attacks the activated carboxylic acid (or ester), forming a cyclic azlactone intermediate.[1] The C-4 proton of the azlactone is acidic (

Visualization: The Azlactone Racemization Pathway

The following diagram illustrates the critical thermodynamic pathway leading to loss of optical purity.

Figure 1: The electron-donating methoxy group stabilizes the oxazolone ring, potentially increasing the lifetime of the racemizing intermediate compared to nitro-benzoyl analogs.

Solid-State Thermodynamics: Polymorphism

N-(4-Methoxybenzoyl)-leucine derivatives are prone to conformational polymorphism . The flexibility of the leucine isobutyl chain combined with the rigid benzamide core creates multiple local energy minima in the crystal lattice.

Thermodynamic Parameters Table

| Parameter | Typical Value / Range | Significance |

| Melting Point ( | 145°C – 155°C | Sharp endotherm indicates high purity. Broadening suggests amorphous content or racemization. |

| Enthalpy of Fusion ( | 25 – 35 kJ/mol | High |

| Solubility (Water) | < 0.5 mg/mL | Hydrophobic benzoyl and leucine side chains dominate. |

| Solubility (Ethanol) | > 50 mg/mL | High solubility allows for recrystallization but risks solvate formation. |

| pKa (Carboxyl) | 3.6 – 3.8 | Slightly higher than leucine due to N-acylation. |

Experimental Protocol: Polymorph Screening via DSC

Objective: Identify stable (Form I) vs. metastable (Form II) polymorphs.

-

Preparation: Weigh 2–4 mg of N-(4-Methoxybenzoyl)-leucine into a Tzero aluminum pan. Crimp non-hermetically.

-

Cycle 1 (Standard): Heat from 25°C to 170°C at 10°C/min.

-

Observation: Look for a single sharp endotherm (

).

-

-

Cycle 2 (Amorphous Generation): Cool rapidly from 170°C to -40°C at 20°C/min (quench cooling).

-

Cycle 3 (Recrystallization): Heat from -40°C to 170°C at 10°C/min.

-

Observation: Look for a glass transition (

~50-60°C), followed by an exothermic cold-crystallization peak (

-

-

Analysis: If

in Cycle 3 differs from Cycle 1, the compound exhibits polymorphism accessible via thermal history.[1]

Solution State Stability & Hydrolysis[1]

While the amide bond is robust, the 4-methoxy group influences the degradation kinetics.

Hydrolysis Kinetics

-

Acidic Conditions (pH < 2): Slow hydrolysis. The protonation of the carbonyl oxygen is less favorable due to the resonance donation from the methoxy group, making the carbon less susceptible to water attack compared to N-benzoyl-leucine.

-

Basic Conditions (pH > 10): Moderate risk. Hydrolysis yields 4-methoxybenzoic acid and L-leucine.

-

Self-Validating Check: In HPLC analysis, the appearance of a peak at RRT ~0.4 (4-methoxybenzoic acid) confirms hydrolytic cleavage.

Experimental Workflow: Stability Indicating Assay

The following workflow outlines the rigorous testing required to establish the thermodynamic stability profile.

Figure 2: Comprehensive stress testing workflow to isolate hydrolytic and stereochemical degradation pathways.

Detailed Experimental Protocols

Protocol A: Determination of Racemization Rate Constant ( )

Purpose: To quantify the thermodynamic stability of the chiral center under process conditions.

-

Reagents: Prepare a 10 mM solution of N-(4-Methoxybenzoyl)-L-leucine in the target solvent (e.g., DMF or Ethanol/Water) containing the base of interest (e.g., 1 eq. Triethylamine).

-

Incubation: Heat the solution to 60°C in a thermomixer.

-

Sampling: Aliquot 100 µL every 30 minutes for 4 hours. Quench immediately into 900 µL of 0.1% Phosphoric Acid (stops base-catalyzed racemization).

-

Analysis: Inject onto a Chiralpak AD-H or OD-H column.

-

Mobile Phase: Hexane:IPA:TFA (90:10:0.1).

-

Detection: UV at 254 nm (strong absorption by anisoyl group).

-

-

Calculation: Plot

vs. time. The slope represents

Protocol B: Solubility Thermodynamics (Van't Hoff Plot)

Purpose: To determine the heat of solution (

-

Saturation: Prepare saturated suspensions of the compound in the crystallization solvent (e.g., Ethanol) at 20°C, 30°C, 40°C, and 50°C.

-

Equilibration: Stir for 24 hours at each temperature.

-

Filtration: Filter supernatant through a 0.45 µm PTFE syringe filter (pre-heated to the specific temp to prevent precipitation).

-

Quantification: Dilute and analyze via HPLC-UV against a standard curve.

-

Data Treatment: Plot

vs.-

Slope =

. -

Insight: A steep slope indicates solubility is highly temperature-dependent, ideal for cooling crystallization.

-

References

-

Garella, D., et al. (2016).[1] Design and synthesis of N-benzoyl amino acid derivatives as DNA methylation inhibitors. Chemical Biology & Drug Design.[2] Link

-

Hanafy, A., et al. (2012).[1] Synthesis of N-benzoyl Amino Esters and N-benzoyl Amino Acids and their Antifungal Activity. Journal of the Mexican Chemical Society. Link

-

Bhatia, R., et al. (2018).[1][3] Polymorphism in Pharmaceutical Solids: A Review. Journal of Pharmaceutical Sciences. Link

-

Stoltzberg, S., et al. (2024).[1] Leucine Motifs Stabilize Residual Helical Structure in Disordered Proteins.[4] Journal of Molecular Biology.[4] Link

-

Sigma-Aldrich. (2023). Product Specification: N-Benzoyl-L-leucine.Link[1]

Sources

- 1. ijirset.com [ijirset.com]

- 2. Design and synthesis of N-benzoyl amino acid derivatives as DNA methylation inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 3-[(Benzo-1,3-dioxol-5-yl)amino]-4-methoxycyclobut-3-ene-1,2-dione: polymorphism and twinning of a precursor to an antimycobacterial squaramide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Leucine Motifs Stabilize Residual Helical Structure in Disordered Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

Molecular weight and CAS registry data for 2-(4-Methoxy-benzoylamino)-4-methyl-pentanoic acid

Common Name: N-(4-Methoxybenzoyl)leucine | CAS: 438581-55-6

Executive Summary

This technical guide profiles 2-(4-Methoxy-benzoylamino)-4-methyl-pentanoic acid (also known as N-Anisoylleucine), a specialized N-acyl amino acid derivative utilized primarily as a chiral resolving agent, a chemical intermediate in peptidomimetic synthesis, and a lipophilic prodrug scaffold. Characterized by the coupling of a p-anisoyl moiety to the amino group of leucine, this molecule exhibits distinct solubility and steric properties that differentiate it from standard benzoyl-leucine derivatives. This document outlines its physicochemical data, synthesis protocols, and analytical characterization standards for researchers in drug discovery and organic synthesis.[1]

Chemical Identity & Physicochemical Data

The core structure consists of a leucine backbone acylated at the

Table 1: Core Chemical Data

| Parameter | Technical Specification |

| IUPAC Name | 2-[(4-Methoxybenzoyl)amino]-4-methylpentanoic acid |

| Common Synonyms | N-(4-Methoxybenzoyl)leucine; N-p-Anisoylleucine |

| CAS Registry Number | 438581-55-6 |

| Molecular Formula | |

| Molecular Weight | 265.31 g/mol |

| Physical State | White to off-white crystalline solid |

| Solubility | Soluble in Ethanol, DMSO, DMF, Methanol; Sparingly soluble in water |

| pKa (Predicted) | ~3.6 (Carboxylic acid), Amide N is non-basic |

| Melting Point | 145–150 °C (Typical for N-anisoyl amino acids) |

Synthesis Methodology: The Schotten-Baumann Protocol

The most robust route for synthesizing N-(4-Methoxybenzoyl)leucine is the Schotten-Baumann reaction . This biphasic acylation method ensures high yield by scavenging the hydrochloric acid byproduct, preventing the protonation of the unreacted amine.[1]

Reaction Mechanism & Causality[1]

-

Reagents: L-Leucine (nucleophile), 4-Methoxybenzoyl chloride (electrophile), NaOH (base).[1]

-

Causality: The base (NaOH) serves two roles: it keeps the leucine in its nucleophilic carboxylate form (

) and neutralizes the HCl generated during acylation, driving the equilibrium forward.[1] -

Critical Control Point: The temperature must be maintained at 0–5 °C initially to prevent hydrolysis of the acid chloride before it reacts with the amine.

Step-by-Step Protocol

-

Dissolution: Dissolve L-Leucine (10 mmol) in 20 mL of 1M NaOH. Cool the solution to 0 °C in an ice bath.

-

Acylation: Simultaneously add 4-Methoxybenzoyl chloride (11 mmol) and an additional 10 mL of 1M NaOH dropwise over 30 minutes.

-

Note: Simultaneous addition maintains the pH > 10, ensuring the amine remains unprotonated.[1]

-

-

Reaction: Stir vigorously at room temperature for 3 hours. The solution should remain clear or slightly cloudy.[1]

-

Acidification: Carefully acidify the reaction mixture with 2M HCl to pH 2.0. The product will precipitate as a white solid.[1]

-

Isolation: Filter the precipitate and wash with cold water (3 x 10 mL) to remove inorganic salts.

-

Purification: Recrystallize from an Ethanol/Water (1:1) mixture to obtain high-purity crystals.

Synthesis Workflow Diagram

Figure 1: Biphasic synthesis workflow ensuring selective N-acylation while minimizing hydrolytic side reactions.

Analytical Characterization & Quality Control

To ensure scientific integrity, the synthesized compound must be validated using orthogonal analytical techniques.[1]

Nuclear Magnetic Resonance (NMR)

-

Solvent: DMSO-

-

1H NMR Signatures:

- 12.5 ppm (s, 1H): Carboxylic acid proton (-COOH ).[1]

- 8.5 ppm (d, 1H): Amide proton (-NH -).

- 7.9 ppm (d, 2H): Aromatic protons (ortho to carbonyl).[1]

- 7.0 ppm (d, 2H): Aromatic protons (ortho to methoxy).[1]

-

4.4 ppm (m, 1H):

-

3.8 ppm (s, 3H): Methoxy group (-OCH

- 0.9 ppm (dd, 6H): Methyl groups of Leucine.[1]

Mass Spectrometry (LC-MS)[1]

-

Ionization: Electrospray Ionization (ESI), Negative Mode (ESI-).[1]

-

Expected Ion:

at m/z 264.3. -

Logic: Negative mode is preferred due to the facile deprotonation of the carboxylic acid group.

Purity Analysis (HPLC)

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 5µm).[1]

-

Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

-

Gradient: 10% B to 90% B over 15 minutes.

-

Detection: UV at 254 nm (Strong absorption by the anisoyl chromophore).[1]

Applications in Drug Development[1][7][10][11]

Chiral Resolution & Ligand Exchange

N-Acyl amino acids like N-(4-Methoxybenzoyl)leucine are critical in Ligand Exchange Chromatography (LEC) .

-

Mechanism: The compound coordinates with transition metal ions (e.g., Cu²⁺) in the stationary phase.[1]

-

Utility: It acts as a chiral selector to separate enantiomers of amino acids and amines. The bulky anisoyl group enhances steric discrimination compared to simple acetyl derivatives.[1]

Prodrug Scaffolding

The anisoyl group serves as a lipophilic cap.[1] In drug design, conjugating this moiety to polar pharmacophores can:

-

Increase membrane permeability (LogP enhancement).

-

Protect the N-terminus from premature enzymatic degradation (aminopeptidases).[1]

Analytical Logic Diagram

Figure 2: Validation workflow ensuring structural identity and purity before biological application.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 128847, N-(4-Methoxybenzoyl)glycine (Analogous Structure).[1] Retrieved from [Link][1]

-

Davankov, V. A. (2018). Chiral Selectors in Ligand Exchange Chromatography.[1] Journal of Chromatography A. (Contextual grounding for N-acyl amino acid application).

Sources

A Technical Guide to the Biological Activity and Potential Targets of 4-Methoxy-benzoylamino Acid Derivatives

Introduction

In the ever-evolving landscape of drug discovery, the quest for novel pharmacophores with potent and selective biological activities remains a paramount objective. Among the myriad of chemical scaffolds, 4-methoxy-benzoylamino acid derivatives have emerged as a promising class of compounds, demonstrating a diverse range of therapeutic potentials. This in-depth technical guide provides a comprehensive overview of the biological activities of these derivatives, with a particular focus on their anticancer, antimicrobial, and anti-inflammatory properties. We will delve into their mechanisms of action, explore their potential molecular targets, and provide detailed experimental protocols for their evaluation. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic promise of this versatile chemical scaffold.

Chapter 1: Anticancer Activity of 4-Methoxy-benzoylamino Acid Derivatives

The proliferation of cancer cells is a complex process driven by a multitude of dysregulated signaling pathways. Several studies have highlighted the potential of 4-methoxy-benzoylamino acid derivatives and related compounds as effective anticancer agents.

In Vitro Cytotoxicity

The initial assessment of any potential anticancer compound involves evaluating its cytotoxic effects against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter determined in these assays, representing the concentration of a compound required to inhibit the growth of 50% of a cell population. While specific IC50 values for a wide range of 4-methoxy-benzoylamino acid derivatives are dispersed throughout the literature, the following table summarizes representative data for related 4-methoxybenzoyl and benzoylamino derivatives to illustrate their potential.

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| 4-Substituted Methoxybenzoyl-aryl-thiazoles | Melanoma | 0.021 - 0.071 | [1] |

| 4-Substituted Methoxybenzoyl-aryl-thiazoles | Prostate Cancer | Low nM range | [1] |

| 4-(3,4,5-Trimethoxyphenoxy) benzoic acid derivatives | MCF-7 (Breast Cancer) | Significant suppression | [2] |

| 4-(3,4,5-Trimethoxyphenoxy) benzoic acid derivatives | MDA-MB-468 (Breast Cancer) | Significant suppression | [2] |

| Methoxyflavone Analogs | MCF-7 (Breast Cancer) | 3.71 - 4.9 | [3] |

| Methoxyflavone Analogs | HCC1954 (Breast Cancer) | 8.58 | [3] |

| Methoxyflavone Analogs | PC3 (Prostate Cancer) | 11.8 - 17.2 | [3] |

Note: The table presents data for structurally related compounds to highlight the potential of the 4-methoxybenzoyl scaffold. Further research is needed to establish a comprehensive IC50 profile for a wider array of 4-methoxy-benzoylamino acid derivatives.

Mechanisms of Anticancer Action

The anticancer activity of 4-methoxy-benzoylamino acid derivatives is often attributed to their ability to interfere with critical cellular processes such as cell cycle progression and survival signaling pathways.

One of the key mechanisms implicated is the inhibition of tubulin polymerization .[1] Tubulin is a crucial protein that polymerizes to form microtubules, which are essential components of the cytoskeleton and the mitotic spindle. Disruption of microtubule dynamics leads to cell cycle arrest, typically at the G2/M phase, and subsequent induction of apoptosis.

Furthermore, these derivatives have been shown to modulate key signaling pathways that are frequently dysregulated in cancer, including:

-

PI3K/Akt Pathway: This pathway is a central regulator of cell survival, proliferation, and growth.[4][5]

-

MAPK/ERK Pathway: This cascade plays a critical role in transmitting signals from the cell surface to the nucleus, influencing a wide range of cellular processes including proliferation and differentiation.[6]

-

NF-κB Signaling Pathway: This pathway is a key mediator of inflammation and is also implicated in cancer development and progression by promoting cell survival and proliferation.[7][8]

The following diagrams illustrate these key signaling pathways.

Caption: The PI3K/Akt signaling pathway.

Caption: The MAPK/ERK signaling pathway.

Potential Molecular Targets

Based on their mechanisms of action, several potential molecular targets for 4-methoxy-benzoylamino acid derivatives have been identified. These include:

-

Tubulin: As mentioned, the inhibition of tubulin polymerization is a key anticancer mechanism.[1]

-

Topoisomerase II: Some benzoylamino derivatives have been shown to inhibit human DNA topoisomerase II, an enzyme crucial for DNA replication and repair.

-

Kinases: Given their impact on signaling pathways, kinases such as PI3K, Akt, and components of the MAPK cascade are likely targets.[4][5][6]

Experimental Protocols

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[9][10][11]

Principle: In live cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the 4-methoxy-benzoylamino acid derivative for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[12]

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[9]

-

Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570-590 nm using a microplate reader.[9]

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using a dose-response curve.

Western blotting is a widely used technique to detect specific proteins in a sample and to analyze their expression levels and post-translational modifications, such as phosphorylation.[13][14]

Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific antibodies.

Step-by-Step Protocol:

-

Cell Lysis: Treat cancer cells with the 4-methoxy-benzoylamino acid derivative for a specified time. Lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

-

Gel Electrophoresis: Load equal amounts of protein from each sample onto an SDS-PAGE gel and separate the proteins based on their molecular weight.

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., phospho-Akt, total Akt, ERK) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities to determine the relative expression levels of the target proteins.

Chapter 2: Antimicrobial Activity

The rise of antibiotic-resistant pathogens poses a significant threat to global health. The discovery of new antimicrobial agents is therefore of utmost importance. 4-methoxy-benzoylamino acid derivatives have shown promise in this area.

Antibacterial and Antifungal Spectrum

Studies have demonstrated that certain 4-methoxy-benzoylamino acid derivatives and related compounds possess activity against a range of Gram-positive and Gram-negative bacteria, as well as some fungal species.[15][16] The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

| Compound Class | Microorganism | MIC (µg/mL) | Reference |

| 4-(4-(Anilinomethyl)-3-phenylpyrazol-1-yl)benzoic Acid Derivatives | S. aureus | 0.5 | [17] |

| 4-(4-(Anilinomethyl)-3-phenylpyrazol-1-yl)benzoic Acid Derivatives | Enterococci | 4 | [17] |

| 4-[4-(benzylamino)butoxy]-9H-carbazole derivatives | S. aureus | 32 | [18] |

| 4-(4-(benzylamino)butoxy)-9H-carbazole | S. aureus | 30 | [19] |

| 4-(4-(benzylamino)butoxy)-9H-carbazole | S. epidermidis | 50 | [19] |

Note: The table presents data for structurally related compounds to highlight the potential of the benzoylamino scaffold. Further research is needed to establish a comprehensive MIC profile for a wider array of 4-methoxy-benzoylamino acid derivatives.

Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a standard laboratory procedure for determining the MIC of an antimicrobial agent.[20][21][22]

Principle: A standardized inoculum of a microorganism is exposed to serial dilutions of an antimicrobial agent in a liquid growth medium in a 96-well microtiter plate.

Step-by-Step Protocol:

-

Preparation of Antimicrobial Agent Dilutions: Prepare a stock solution of the 4-methoxy-benzoylamino acid derivative in a suitable solvent. Perform serial two-fold dilutions of the stock solution in a cation-adjusted Mueller-Hinton broth (for bacteria) or other appropriate broth in a 96-well plate.

-

Inoculum Preparation: Prepare a standardized bacterial or fungal suspension equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the wells.

-

Inoculation: Add the standardized inoculum to each well of the microtiter plate containing the serially diluted compound. Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).

-

Incubation: Incubate the plate at 35-37°C for 16-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the well remains clear).

Chapter 3: Anti-inflammatory Activity

Inflammation is a complex biological response to harmful stimuli. Chronic inflammation is implicated in a variety of diseases. 4-methoxy-benzoylamino acid derivatives have demonstrated potential as anti-inflammatory agents.

Mechanism of Anti-inflammatory Action

A key mechanism underlying the anti-inflammatory effects of these compounds is the inhibition of the NF-κB signaling pathway .[7][8] NF-κB is a master regulator of inflammation, controlling the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). By inhibiting NF-κB activation, these derivatives can suppress the production of inflammatory mediators.

Caption: The NF-κB signaling pathway.

Experimental Protocol: In Vitro Nitric Oxide Assay in Macrophages

This assay measures the production of nitric oxide (NO), a key inflammatory mediator, by macrophages.[23][24][25]

Principle: The production of NO is assessed by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.

Step-by-Step Protocol:

-

Cell Culture: Culture a murine macrophage cell line (e.g., RAW 264.7) in a 96-well plate.

-

Compound Treatment and Stimulation: Pre-treat the cells with various concentrations of the 4-methoxy-benzoylamino acid derivative for 1 hour. Then, stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) to induce inflammation and NO production. Include appropriate controls (untreated cells, LPS-only treated cells).

-

Supernatant Collection: After 24 hours of incubation, collect the cell culture supernatants.

-

Griess Reaction: Mix 50 µL of the supernatant with 50 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).[24]

-

Absorbance Measurement: Incubate for 10-15 minutes at room temperature and measure the absorbance at 540 nm.

-

Data Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve and calculate the percentage of NO inhibition for each compound concentration.

Conclusion and Future Directions

4-Methoxy-benzoylamino acid derivatives represent a versatile and promising scaffold in drug discovery. Their demonstrated anticancer, antimicrobial, and anti-inflammatory activities warrant further investigation. Future research should focus on synthesizing and screening a broader library of these compounds to establish comprehensive structure-activity relationships. Elucidating the precise molecular targets and further unraveling their mechanisms of action will be crucial for the rational design of more potent and selective drug candidates. The experimental protocols detailed in this guide provide a solid foundation for researchers to advance the exploration of this exciting class of compounds.

References

-

ResearchGate. Schematic drawing of the PI3K/Akt signaling pathway. [Link]

-

ResearchGate. Schematic diagram of PI3K/Akt/mTOR signaling pathway and relevant PI3K... [Link]

-

CLYTE Technologies. MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]

-

Hancock Lab. MIC Determination By Microtitre Broth Dilution Method. [Link]

-

National Center for Biotechnology Information. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7. [Link]

-

ResearchGate. MTT Proliferation Assay Protocol. [Link]

-

National Center for Biotechnology Information. Cell Viability Assays. [Link]

-

Microbe Online. Broth Dilution Method for MIC Determination. [Link]

-

MI - Microbiology. Broth Microdilution. [Link]

-

SciSpace. NF-κB Signaling Pathway Diagram. [Link]

-

Wikipedia. MAPK/ERK pathway. [Link]

-

National Center for Biotechnology Information. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. [Link]

-

ResearchGate. Schematic diagram of the MAPK signaling pathways. [Link]

-

Creative Diagnostics. The NF-kB Signaling Pathway. [Link]

-

Creative Diagnostics. MAP Kinase Signaling Pathways. [Link]

-

Cusabio. PI3K-Akt signaling pathway. [Link]

-

ResearchGate. Schematic representation of the NF-κB signalling pathway. A pathway... [Link]

-

Wikipedia. NF-κB. [Link]

-

Creative Diagnostics. PI3K-AKT Signaling Pathway. [Link]

-

Bio-Techne. Advanced Western Blotting Solutions for Cell Signaling Pathway Analysis. [Link]

-

Springer Nature Experiments. Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation. [Link]

-

National Center for Biotechnology Information. Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships. [Link]

-

IN VITRO NITRIC OXIDE SCAVENGING AND ANTI INFLAMMATORY ACTIVITIES OF DIFFERENT SOLVENT EXTRACTS OF VARIOUS PARTS OF Musa paradis. [Link]

-

ResearchGate. Nitric oxide assay on mouse primary macrophages using Griess reagent.... [Link]

-

National Center for Biotechnology Information. Nitric oxide detection methods in vitro and in vivo. [Link]

-

ResearchGate. The values of IC50 of the four compounds against MDA-MB-231 cells after... [Link]

-

ResearchGate. IC 50 values a (mM) of compounds 4a-l. [Link]

-

ResearchGate. IC50 values of the most active derivatives in some cancerous cell lines. [Link]

-

National Center for Biotechnology Information. Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors. [Link]

-

ResearchGate. Synthesis and Evaluation of Substituted 4-(N-Benzylamino)cinnamate Esters as Potential Anti-Cancer Agents and HIV-1 Integrase Inhibitors. [Link]

-

Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review. [Link]

-

ResearchGate. (PDF) Chapter 14 Synthesis, Characterization and Antibacterial Activity of Methyl N-[1-(benzoylamino)-2-methoxy-2- oxoethyl]Tryptophanate. [Link]

-

PubMed. Behavior-selective apoptotic capacity of 4-(3,4,5-Trimethoxyphenoxy) benzoic acid and its methyl derivatives on two breast cancer cell lines. [Link]

-

ResearchGate. (PDF) Synthesis, physicochemical characterization and antibacterial activity of novel (benzoylamino)methyl derivatives of quinolones. [Link]

-

MDPI. Evaluation of the Antimicrobial Potential and Toxicity of a Newly Synthesised 4-(4-(Benzylamino)butoxy)-9H-carbazole. [Link]

-

National Center for Biotechnology Information. Antimicrobial Activity and Toxicity of Newly Synthesized 4-[4-(benzylamino)butoxy]-9H-carbazole Derivatives. [Link]

Sources

- 1. Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Behavior-selective apoptotic capacity of 4-(3,4,5-Trimethoxyphenoxy) benzoic acid and its methyl derivatives on two breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]

- 7. scispace.com [scispace.com]

- 8. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

- 9. MTT assay protocol | Abcam [abcam.com]

- 10. clyte.tech [clyte.tech]

- 11. broadpharm.com [broadpharm.com]

- 12. researchgate.net [researchgate.net]

- 13. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 14. Western blot protocol | Abcam [abcam.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Antimicrobial Activity and Toxicity of Newly Synthesized 4-[4-(benzylamino)butoxy]-9H-carbazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 21. microbeonline.com [microbeonline.com]

- 22. Broth Microdilution | MI [microbiology.mlsascp.com]

- 23. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 24. mjas.analis.com.my [mjas.analis.com.my]

- 25. researchgate.net [researchgate.net]

N-Acyl Leucine Derivatives in Medicinal Chemistry: From Endogenous Signals to Therapeutic Agents

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

N-acyl amino acids (NAAAs) represent an expanding class of endogenous lipid signaling molecules with significant therapeutic potential.[1] Chemically related to the well-studied endocannabinoids, these compounds are integral to the complex signaling system known as the endocannabinoidome.[1][2] Among this diverse family, N-acyl leucine derivatives have emerged as a focal point of intensive research, bridging the gap between fundamental biology and clinical application. This technical guide provides a comprehensive review of the medicinal chemistry of N-acyl leucine derivatives, with a particular focus on the archetypal molecule, N-Acetyl-L-leucine (NALL). We will explore the foundational mechanism of "transporter switching," delve into synthetic strategies and structure-activity relationships, detail key experimental protocols, and survey the burgeoning therapeutic landscape for these promising molecules.

The Emergence of N-Acyl Amino Acids as Signaling Molecules

The discovery of N-arachidonoyl-ethanolamine (anandamide) as an endogenous ligand for cannabinoid receptors catalyzed a surge of interest in related lipid amides.[1] This led to the identification of a broader family of molecules, the N-acyl amino acids, where a fatty acid is linked to an amino acid via an amide bond.[2][3] Initially, some NAAAs were synthesized purely for structure-activity relationship (SAR) studies to probe the binding requirements of the cannabinoid CB1 receptor.[1][2] However, the development of advanced analytical techniques, especially targeted lipidomics, confirmed their status as naturally occurring molecules in mammalian tissues, with distinct physiological roles.[2] This guide focuses specifically on derivatives of the branched-chain amino acid leucine, a critical nutrient signal in its own right, and how its acylation transforms it into a potent therapeutic agent.

The Archetype: N-Acetyl-L-leucine (NALL) - A Paradigm Shift in Mechanism

The story of N-acyl leucine derivatives in medicine is best told through its most prominent member, N-Acetyl-L-leucine (NALL). The racemic mixture, N-acetyl-DL-leucine, has been used clinically in France since 1957 to treat vertigo.[4][5] For decades, its precise mechanism remained elusive. Recent investigations, however, have not only identified the L-enantiomer (NALL) as the active form but have also uncovered a sophisticated and elegant biological mechanism that underpins its therapeutic effects in a growing list of neurological disorders, including Niemann-Pick disease type C, GM2 gangliosidoses, and traumatic brain injury.[4][6][7][8]

The Core Directive: Acetylation-Induced Transporter Switching

A pivotal discovery in understanding NALL's action is the concept of "transporter switching."[4] Leucine itself is taken up into cells primarily via the high-affinity L-type amino acid transporter (LAT1).[4][9] This transport is often the rate-limiting step for leucine-mediated intracellular signaling, such as the activation of the mTOR pathway.[4][10]

Acetylation of the primary amine fundamentally alters the molecule's physicochemical properties, converting the zwitterionic amino acid into an anion. This simple chemical modification reroutes its cellular entry. NALL is no longer a substrate for LAT1; instead, it is taken up by the lower-affinity, high-capacity monocarboxylate transporter type 1 (MCT1) and organic anion transporters (OAT1 and OAT3).[4][9][11] This switch is the cornerstone of its therapeutic efficacy, allowing it to bypass the saturated, rate-limiting LAT1 system and achieve broader tissue distribution.[4][11]

Cellular Fate and Downstream Signaling

Once inside the cell, NALL acts as a pro-drug, being metabolized back into L-leucine and acetate.[9][11] This localized increase in L-leucine concentration is believed to drive many of its therapeutic effects. However, the story is more complex, as NALL also appears to exert effects independently of its conversion to leucine.

-

Autophagy Restoration: In models of traumatic brain injury and lysosomal storage disorders, NALL treatment has been shown to restore autophagy flux.[6][8][12] Autophagy is a critical cellular process for clearing damaged proteins and organelles, and its dysregulation is a hallmark of many neurodegenerative diseases.[13]

-

Neuroinflammation and Neuroprotection: NALL significantly attenuates the expression of neuroinflammatory markers and reduces neuronal cell death in preclinical models.[6][8][14]

-

mTOR Signaling: While L-leucine is a potent activator of the mTOR signaling pathway, which regulates protein synthesis and cell growth, the role of NALL in this pathway is context-dependent.[15][16] Some studies suggest its neuroprotective effects occur without significant changes in mTOR phosphorylation, indicating a divergence in downstream signaling compared to leucine alone.[12]

The Medicinal Chemistry of N-Acyl Leucine Derivatives

The success of NALL has spurred interest in the synthesis and evaluation of other N-acyl leucine derivatives to explore new therapeutic avenues and refine biological activity.

Synthetic Strategies

The synthesis of N-acyl leucine derivatives is generally straightforward, but careful control of reaction conditions is crucial for achieving high yield and purity, especially concerning stereochemistry.

This protocol is adapted from established methods for the N-acetylation of amino acids.[11][17]

-

Objective: To synthesize N-Acetyl-L-leucine via acylation of L-leucine with acetic anhydride.

-

Rationale: The reaction is performed under alkaline conditions to deprotonate the amino group of L-leucine, rendering it nucleophilic. Acetic anhydride serves as an efficient and readily available acetylating agent. The reaction is typically run at a controlled low temperature to minimize side reactions, such as the hydrolysis of acetic anhydride.[18]

-

Methodology:

-

Dissolution: Dissolve L-leucine (1.0 eq) in an aqueous solution of 2N sodium hydroxide (NaOH) in a round-bottom flask equipped with a magnetic stirrer. The flask should be cooled in an ice bath to 0-5 °C.

-

Acetylation: Add acetic anhydride (1.1 - 1.5 eq) dropwise to the stirring solution, ensuring the temperature remains below 10 °C. The use of a slight excess of acetic anhydride drives the reaction to completion.

-

Reaction Monitoring: Allow the reaction to stir at low temperature for 30 minutes and then at room temperature for 2-3 hours. The reaction progress can be monitored by Thin-Layer Chromatography (TLC).

-

Acidification & Crystallization: After completion, cool the reaction mixture again in an ice bath and carefully acidify to a pH of approximately 2.5-3.0 using concentrated hydrochloric acid (HCl). This protonates the carboxylate, causing the N-Acetyl-L-leucine product to precipitate out of the solution.

-

Isolation and Purification: Collect the white solid precipitate by vacuum filtration, wash with cold water to remove residual salts, and dry under vacuum. The product can be further purified by recrystallization if necessary.

-

Structure-Activity Relationships (SAR)

SAR studies are crucial for optimizing the therapeutic profile of N-acyl leucine derivatives.

-

Stereochemistry is Paramount: The biological activity resides almost exclusively in the L-enantiomer (NALL).[6][14] The D-enantiomer is not only inactive but has been shown to have different pharmacokinetics and may even competitively inhibit the uptake of the L-form when administered as a racemic mixture.[5][19] This underscores the critical importance of using stereochemically pure compounds in both preclinical and clinical research.

-

Acyl Chain Modification: While the acetyl group is well-studied, modifying the acyl chain offers a rich avenue for SAR exploration. Longer or more complex acyl groups can alter the lipophilicity, membrane permeability, and metabolic stability of the molecule, potentially leading to new biological activities. For example, a comprehensive study on various N-acyl amino acids identified unnatural isoindoline-containing derivatives with improved chemical uncoupling bioactivity, a mechanism relevant to metabolic diseases.[20]

-

Leucine Core Modifications: Exploration of the leucine side chain itself has been shown to be critical for activity in other contexts, such as for N-type calcium channel blockers, suggesting that modifications to this part of the scaffold could yield novel pharmacological profiles.[21]

Therapeutic Applications

The unique mechanism of NALL has positioned it as a promising candidate for a variety of neurological and neurodegenerative diseases.

| Derivative | Investigated Disease/Application | Key Findings & Rationale | Citation(s) |

| N-Acetyl-L-leucine (NALL) | Niemann-Pick Disease Type C | Improves neurological outcomes and quality of life in clinical trials. | [22][23] |

| GM2 Gangliosidoses (Tay-Sachs & Sandhoff) | Statistically significant improvement in symptoms and functioning in a Phase IIb trial. | [7] | |

| Ataxia-Telangiectasia & Cerebellar Ataxia | Reduces symptoms and improves quality of life in clinical studies. | [4][5] | |

| Traumatic Brain Injury (TBI) | Attenuates cell death, reduces neuroinflammation, and improves functional recovery in mice. | [6][8] | |

| N-acetyl-DL-leucine | Vertigo | Approved treatment in France for over 60 years; acts on central vestibular neurons. | [4][5] |

| Unnatural N-acyl amino acids | Obesity/Metabolic Disease | Certain synthetic derivatives act as "mild" chemical uncouplers to increase energy expenditure. | [20] |

Key Analytical and Evaluation Methodologies

Rigorous analysis is essential for both preclinical and clinical development.

This protocol outlines a general approach for method development using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), the gold standard for small molecule quantification.[24]

-

Objective: To accurately quantify the concentration of NALL in plasma or tissue homogenates.

-

Rationale: LC-MS/MS provides exceptional sensitivity and selectivity, allowing for the detection of low concentrations of the analyte in a complex biological matrix. Chiral chromatography is necessary to resolve the L- and D-enantiomers.[25]

-

Methodology:

-

Sample Preparation: Perform protein precipitation on the plasma sample by adding a threefold volume of cold acetonitrile containing a suitable internal standard (e.g., an isotopically labeled version of NALL). Vortex and centrifuge to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant to a new vial for analysis.

-

Chromatographic Separation: Inject the sample onto a chiral HPLC column (e.g., a cyclodextrin-based column). Use an isocratic or gradient mobile phase (e.g., a mixture of acetonitrile and water with a formic acid modifier) to achieve baseline separation of the N-acetyl-L-leucine and N-acetyl-D-leucine enantiomers.

-

Mass Spectrometric Detection: Analyze the column eluent using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Monitor for specific precursor-to-product ion transitions for both the analyte and the internal standard to ensure specificity and accurate quantification.

-

Quantification: Construct a calibration curve using standards of known concentrations and determine the concentration of NALL in the unknown samples by comparing its peak area ratio to the internal standard against the calibration curve.

-

Future Directions and Unanswered Questions

The field of N-acyl leucine derivatives is vibrant and rapidly evolving. While NALL has shown remarkable promise, several key questions remain:

-

Beyond Acetylation: What is the therapeutic potential of other N-acyl leucine derivatives? Systematic exploration of different acyl chains (e.g., propionyl, butyryl, or even long-chain fatty acids) could uncover novel biological activities or improved pharmacokinetic profiles.

-

Expanding Therapeutic Reach: Can the neuroprotective and anti-inflammatory properties of NALL be leveraged for other CNS disorders, such as Alzheimer's disease, Parkinson's disease, or ALS?

-

Refining the Mechanism: What are the precise downstream targets of NALL, independent of its conversion to leucine? Identifying these targets could lead to the development of second-generation molecules with enhanced potency and specificity.

Conclusion

N-acyl leucine derivatives, spearheaded by the clinical success of N-Acetyl-L-leucine, exemplify a powerful approach in medicinal chemistry where a subtle modification to an endogenous molecule unlocks profound therapeutic potential. The discovery of the acetylation-induced transporter switch provides a clear mechanistic rationale for its efficacy and offers a blueprint for the rational design of future amino acid-based drugs. As research continues to unravel the full scope of their biological roles, N-acyl leucine derivatives are poised to become an important class of therapeutics for challenging neurological and metabolic diseases.

References

-

Gregg, C., et al. (2017). N-Acyl amino acids and N-acyl neurotransmitter conjugates: neuromodulators and probes for new drug targets. British Journal of Pharmacology, 174(18), 2965-2983. Available at: [Link]

- BenchChem. (n.d.). Biochemical Pathways of N-Acetyl-L-leucine: A Technical Guide. BenchChem.

-

CHEM055T - N-Acetyl-Dl-Leucine Synthesis for Pharmaceuticals. (2025). Regeneron ISEF. Available at: [Link]

- WO2012038515A1 - Process for racemisation and acetylation of leucine. Google Patents.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Mechanism of N-Acetyl-L-Leucine: How it Works and Its Therapeutic Implications.

-

Long, J. Z. (2018). A new collaborative paper on unnatural N-acyl amino acids. LongLab@Stanford. Available at: [Link]

-

Hegdekar, N., et al. (2021). N-acetyl-L-leucine: a promising treatment option for traumatic brain injury. Neural Regeneration Research, 16(12), 2414-2415. Available at: [Link]

-

Iannotti, F. A., et al. (2019). N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes. Molecules, 24(23), 4393. Available at: [Link]

-

Wang, M., et al. (2023). Discovery of N-Acyl Amino Acids and Novel Related N-, O-Acyl Lipids by Integrating Molecular Networking and an Extended In Silico Spectral Library. Analytical Chemistry, 95(22), 8443-8451. Available at: [Link]

-

Xu, G., et al. (2003). Inhibition of amino acid-mTOR signaling by a leucine derivative induces G1 arrest in Jurkat cells. Biochemical and Biophysical Research Communications, 301(2), 417-423. Available at: [Link]

- 2 Minute Medicine. (n.d.). N-Acetyl-L-Leucine improves neurological outcomes in Niemann-Pick Disease type C. AccessMedicine.

- ChemicalBook. (n.d.). N-Acetyl-L-leucine synthesis.

- The Evolving Role of N-Acetyl-D-leucine in Chemical Research. (2026). Article from a chemical supplier.

-

CN102675217A - Method for preparing N-acetyl-DL-leucine. Eureka | Patsnap. Available at: [Link]

-

Trivedi, B. K., et al. (2000). Structure-activity relationship at the leucine side chain in a series of N,N-dialkyldipeptidyl-amines as N-type calcium channel blockers. Drug Design and Discovery, 16(4), 317-322. Available at: [Link]

-

Tifft, C. J. (2024). N-Acetyl-l-Leucine and Neurodegenerative Disease. New England Journal of Medicine, 390(5), 468-470. Available at: [Link]

-

Li, S., et al. (2023). Development of a novel method for analysing N-acetyl-DL-leucine enantiomers in human fingernail by UPLC-ESI-MS/MS and the evaluation in diabetes mellitus. Clinica Chimica Acta, 545, 117367. Available at: [Link]

-

Churchill, G. C., et al. (2021). Acetylation turns leucine into a drug by membrane transporter switching. Scientific Reports, 11(1), 15813. Available at: [Link]

-

Or-Geva, N., et al. (2023). N-acetyl-L-leucine improves symptoms and functioning in GM2 Gangliosidosis (Tay-Sachs & Sandhoff). medRxiv. Available at: [Link]

- CN117288868B - Detection method of N-acetyl-L-leucine related substances. Google Patents.

-

Hegdekar, N., et al. (2021). N-Acetyl-L-leucine improves functional recovery and attenuates cortical cell death and neuroinflammation after traumatic brain injury in mice. Scientific Reports, 11(1), 9249. Available at: [Link]

- BenchChem. (n.d.). Furoyl-leucine vs. N-acetyl-leucine: A Comparative Guide for Biological Research. BenchChem.

-

Anthony, J. C., et al. (2001). Signaling pathways involved in translational control of protein synthesis in skeletal muscle by leucine. The Journal of Nutrition, 131(3), 856S-860S. Available at: [Link]

- BenchChem. (n.d.). A Head-to-Head Comparison of N-Acetyl-L-leucine and its Analogs in Neurological Research. BenchChem.

- National Center for Biotechnology Information. (n.d.). N-Acetyl-L-leucine. PubChem Compound Database.

-

Churchill, G. C., et al. (2019). Unexpected differences in the pharmacokinetics of N-acetyl-DL-leucine enantiomers after oral dosing and their clinical relevance. PLOS ONE, 14(11), e0225389. Available at: [Link]

-

Greenstein, J. P. (1957). The Preparation of Pure N-Acetyl-L-leucine and L-Leucine. Journal of the American Chemical Society, 79(3), 648-650. Available at: [Link]

-

Suryawan, A., et al. (2011). Leucine acts as a nutrient signal to stimulate protein synthesis in neonatal pigs. Journal of Animal Science, 89(7), 2124-2134. Available at: [Link]

- Tokyo Chemical Industry Co., Ltd. (n.d.). Norleucine Derivatives.

-

Churchill, G. C., et al. (2019). Figure: Chemical structure of N-acetyl-leucine. ResearchGate. Available at: [Link]

-

Tifft, C. J. (2024). N-Acetyl-l-Leucine and Neurodegenerative Disease. National Niemann-Pick Disease Foundation. Available at: [Link]

Sources

- 1. N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. N-Acyl amino acids and N-acyl neurotransmitter conjugates: neuromodulators and probes for new drug targets - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Acetylation turns leucine into a drug by membrane transporter switching - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Unexpected differences in the pharmacokinetics of N-acetyl-DL-leucine enantiomers after oral dosing and their clinical relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. N-acetyl-L-leucine: a promising treatment option for traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. N-Acetyl-L-leucine improves functional recovery and attenuates cortical cell death and neuroinflammation after traumatic brain injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Leucine acts as a nutrient signal to stimulate protein synthesis in neonatal pigs - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. bookcafe.yuntsg.com [bookcafe.yuntsg.com]

- 13. nbinno.com [nbinno.com]

- 14. nnpdf.org [nnpdf.org]

- 15. Inhibition of amino acid-mTOR signaling by a leucine derivative induces G1 arrest in Jurkat cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pure.psu.edu [pure.psu.edu]

- 17. CHEM055T - N-Acetyl-Dl-Leucine Synthesis for Pharmaceuticals | ISEF [isef.net]

- 18. WO2012038515A1 - Process for racemisation and acetylation of leucine - Google Patents [patents.google.com]

- 19. researchgate.net [researchgate.net]

- 20. A new collaborative paper on unnatural N-acyl amino acids — LongLab@Stanford [longlabstanford.org]

- 21. Structure-activity relationship at the leucine side chain in a series of N,N-dialkyldipeptidyl-amines as N-type calcium channel blockers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. accessmedicina.mhmedical.com [accessmedicina.mhmedical.com]

- 23. N-Acetyl-L-leucine | C8H15NO3 | CID 70912 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 24. benchchem.com [benchchem.com]

- 25. Development of a novel method for analysing N-acetyl-DL-leucine enantiomers in human fingernail by UPLC-ESI-MS/MS and the evaluation in diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Optimizing reaction conditions for 4-methoxy-benzoylation of leucine

Application Note: Optimization of N-(4-Methoxybenzoyl)-L-Leucine Synthesis

Introduction & Strategic Significance

The benzoylation of amino acids is a fundamental transformation in medicinal chemistry, serving as a gateway to peptidomimetics, chiral resolving agents, and insulin secretagogues. Specifically, N-(4-methoxybenzoyl)-L-leucine represents a critical scaffold where the electron-donating methoxy group modulates lipophilicity and metabolic stability compared to the unsubstituted benzoyl analog.

While the Schotten-Baumann reaction is the textbook method for this synthesis, standard protocols often fail to address the specific physicochemical challenges of L-Leucine (hydrophobicity) and 4-methoxybenzoyl chloride (reduced electrophilicity). This guide presents an optimized, self-validating protocol designed to maximize yield (>85%) and optical purity (>99% ee) by controlling phase-transfer kinetics and pH dynamics.

Critical Parameter Analysis (The "Why")

To optimize this reaction, we must address three competing mechanistic factors:

-

Nucleophilicity vs. Hydrolysis: The amine of L-Leucine is nucleophilic only in its free base form (

). However, high pH promotes the hydrolysis of the acyl chloride reagent into 4-methoxybenzoic acid (Anisic acid), a difficult-to-remove impurity.-

Optimization: Maintain pH between 10.0 and 12.0 . Below pH 10, the amine protonates (

) and reactivity stalls. Above pH 12, hydrolysis dominates and racemization risks increase.

-

-

Solubility Mismatch: L-Leucine is moderately hydrophobic. In a standard Water/DCM biphasic system, Leucine remains in the aqueous phase while the acyl chloride is in the organic phase, relying entirely on interfacial surface area.

-

Optimization: Use a THF/Water (1:1) homogeneous or semi-homogeneous system. THF solvates both the organic acyl chloride and the amino acid salt, increasing the effective collision frequency.

-

-

Electronic Deactivation: The para-methoxy group on the benzoyl chloride is an electron-donating group (EDG). Through resonance, it reduces the electrophilicity of the carbonyl carbon compared to unsubstituted benzoyl chloride.

-

Optimization: Unlike standard benzoylations that finish in 1 hour, this reaction requires 3–4 hours and a controlled warm-up to room temperature to drive conversion to completion.

-

Mechanistic Pathway & Workflow

The following diagram outlines the reaction logic and the critical divergence points where the operator must intervene.

Figure 1: Mechanistic pathway highlighting the competition between productive amidation and counter-productive hydrolysis or racemization.

Optimized Experimental Protocol

Reagents:

-

L-Leucine (1.31 g, 10 mmol)

-

4-Methoxybenzoyl chloride (1.88 g, 11 mmol, 1.1 eq)

-

NaOH (2.5 M aqueous solution)

-

Tetrahydrofuran (THF), anhydrous preferred

-

HCl (1 M and 6 M for workup)

Step 1: System Preparation

-

In a 100 mL round-bottom flask, dissolve L-Leucine (10 mmol) in 10 mL of 2.5 M NaOH (25 mmol base).

-

Note: The extra base (2.5 eq total) is required to neutralize the carboxylic acid of leucine (1 eq) and the HCl generated during the reaction (1 eq), plus a slight excess to maintain pH.

-

-

Add 10 mL of THF . The solution should be clear and homogeneous.

-

Cool the mixture to 0–4°C in an ice bath.

Step 2: Controlled Addition (The Critical Step)

-

Dissolve 4-Methoxybenzoyl chloride (11 mmol) in 5 mL THF .

-

Add the acid chloride solution dropwise over 20–30 minutes using an addition funnel or syringe pump.

-

Self-Validating Check: Monitor pH using strips or a probe. If pH drops below 9, add small aliquots of 2.5 M NaOH to restore it to pH 10–11.

-

Observation: A white precipitate (NaCl) may form; this is normal.

-

Step 3: Reaction & Maturation

-

Once addition is complete, remove the ice bath and allow the mixture to warm to Room Temperature (20–25°C) .

-

Stir vigorously for 3 hours .

-

Why: The electron-rich anisoyl chloride reacts slower; premature quenching leads to low yield.

-

Step 4: Workup & Purification

-

Evaporation: Remove the bulk of THF under reduced pressure (Rotavap) at 35°C. Do not exceed 40°C to avoid racemization.

-

Wash: Dilute the remaining aqueous residue with 20 mL water. Wash with Diethyl Ether (2 x 15 mL) .

-

Purpose: This removes unreacted acid chloride and neutral organic impurities. The product remains in the aqueous phase as the sodium salt.

-

-

Precipitation: Cool the aqueous phase to 0°C. Slowly acidify with 6 M HCl to pH 1–2 while stirring.

-

Observation: The product will precipitate as a thick white solid.

-

-

Filtration: Filter the solid, wash with cold water (3 x 10 mL) to remove trapped NaCl and trace Anisic acid.

-

Drying: Dry in a vacuum oven at 45°C overnight.

Results & Troubleshooting

Expected Data

| Parameter | Optimized Value | Notes |

| Yield | 85–92% | Lower yields indicate hydrolysis (check pH). |

| Appearance | White crystalline solid | Yellowing indicates oxidation or impurities. |

| Melting Point | 155–158°C | Sharp range indicates high purity. |

| Specific Rotation | (c=1, EtOH). Values near 0 indicate racemization. |

Troubleshooting Guide

| Observation | Root Cause | Corrective Action |

| Low Yield (<50%) | pH dropped during addition. | Ensure pH > 10 throughout addition. Use pH-stat if available. |

| Product is Oily/Sticky | Presence of Anisic acid or solvent. | Recrystallize from Ethanol/Water (1:1). |

| Low Optical Rotation | Racemization occurred.[1][2][3][4] | Temperature too high during reaction or workup. Keep T < 25°C. |

Workup Logic Diagram

Figure 2: Purification workflow ensuring removal of non-polar impurities before product isolation.

References

-

Schotten-Baumann Reaction Conditions. Organic Chemistry Portal.[5] Retrieved from [Link]

-

Racemization of Amino Acids. ScienceMadness & ACS Publications. (Contextual grounding on oxazolone mechanism). Retrieved from [Link]

-

Synthesis of N-Acyl Amino Acids. ResearchGate (Lauroyl Lysine Optimization). Retrieved from [Link]

Sources

Application Notes and Protocols: Preparation of Enantiomerically Pure 2-(4-Methoxy-benzoylamino)-4-methyl-pentanoic acid

Abstract

This technical guide provides a comprehensive overview of the methodologies for preparing enantiomerically pure 2-(4-Methoxy-benzoylamino)-4-methyl-pentanoic acid, a key intermediate in the synthesis of various pharmaceutically active compounds. We delve into the strategic considerations for both the initial synthesis of the racemic compound and the subsequent chiral resolution. Detailed, step-by-step protocols for chemical synthesis via Schotten-Baumann condensation and a highly efficient enzymatic resolution protocol utilizing aminoacylase are presented. Furthermore, this guide outlines the essential analytical techniques for the characterization and determination of enantiomeric purity of the final product. The causality behind experimental choices is explained, ensuring that researchers, scientists, and drug development professionals can replicate and adapt these methods with a thorough understanding of the underlying principles.

Introduction and Significance

N-acyl amino acids (NAAs) are a significant class of molecules with diverse biological activities and are of great interest to pharmacologists as flexible tools for probing new sites on G protein-coupled receptors (GPCRs), transporters, and ion channels. Specifically, derivatives of leucine, such as 2-(4-Methoxy-benzoylamino)-4-methyl-pentanoic acid, serve as crucial building blocks in the development of novel therapeutics. The introduction of non-canonical amino acids and their derivatives into peptide-based drug candidates can enhance metabolic stability and improve pharmacokinetic profiles.

The stereochemistry of these molecules is paramount, as different enantiomers often exhibit vastly different pharmacological and toxicological profiles. Therefore, the ability to produce enantiomerically pure forms of these compounds is a critical requirement in drug discovery and development. This guide focuses on providing robust and reliable methods for the preparation of the enantiomerically pure title compound.

We will first explore the synthesis of the racemic mixture, followed by a detailed examination of chiral resolution techniques. The primary methods discussed are classical chemical resolution and a more modern, efficient enzymatic approach.

Synthesis of Racemic 2-(4-Methoxy-benzoylamino)-4-methyl-pentanoic acid

The initial step involves the synthesis of the racemic N-acylated leucine derivative. A common and effective method for this is the Schotten-Baumann reaction, which involves the acylation of the amino group of leucine with an acyl chloride under basic conditions.

Rationale for Method Selection

The Schotten-Baumann condensation is a well-established and high-yielding reaction for the N-acylation of amino acids. It is a straightforward procedure that utilizes readily available starting materials: DL-Leucine and 4-methoxybenzoyl chloride. The reaction is typically carried out in a biphasic system (aqueous/organic) or in an aqueous solution with a base to neutralize the hydrogen chloride byproduct, driving the reaction to completion.

Experimental Workflow: Schotten-Baumann Reaction

Caption: Workflow for the synthesis of racemic 2-(4-Methoxy-benzoylamino)-4-methyl-pentanoic acid.

Detailed Protocol: Synthesis of Racemic Product

Materials:

-

DL-Leucine

-

4-Methoxybenzoyl chloride

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Diethyl ether

-

Deionized water

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve DL-Leucine in a 1 M NaOH solution.

-

Cool the solution to 0-5 °C in an ice bath.

-

Simultaneously, add 4-methoxybenzoyl chloride and a 2 M NaOH solution dropwise to the cooled leucine solution, maintaining the pH between 9 and 10.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 2-3 hours.

-

Transfer the reaction mixture to a separatory funnel and wash with diethyl ether to remove any unreacted 4-methoxybenzoyl chloride.

-

Cool the aqueous layer in an ice bath and acidify to pH 2-3 with concentrated HCl.

-

A white precipitate will form. Collect the precipitate by vacuum filtration.

-

Wash the solid with cold deionized water and dry under vacuum to yield racemic 2-(4-methoxy-benzoylamino)-4-methyl-pentanoic acid.

Expected Results

| Parameter | Expected Value |

| Appearance | White to off-white solid |

| Yield | 85-95% |

| Melting Point | Varies (racemic mixture) |

| Purity (by HPLC) | >98% |

Chiral Resolution of 2-(4-Methoxy-benzoylamino)-4-methyl-pentanoic acid

Obtaining the enantiomerically pure compound requires a chiral resolution step. While classical methods involving diastereomeric salt formation with a chiral resolving agent are possible, enzymatic resolution often offers higher efficiency, stereoselectivity, and milder reaction conditions.

Enzymatic Resolution using Aminoacylase

Enzymatic resolution with aminoacylase is a highly effective method for separating enantiomers of N-acyl amino acids. The enzyme stereoselectively hydrolyzes the N-acyl group from the L-enantiomer, leaving the N-acyl-D-enantiomer unreacted. The resulting free L-amino acid and the N-acyl-D-amino acid can then be separated based on their different physical and chemical properties.

Rationale for Enzymatic Resolution

-

High Enantioselectivity: Aminoacylases exhibit excellent stereospecificity, leading to high enantiomeric purity of both the L-amino acid and the unreacted N-acyl-D-amino acid.

-

Mild Reaction Conditions: Enzymatic reactions are typically conducted in aqueous solutions at or near neutral pH and moderate temperatures, which helps to prevent racemization and degradation of the products.

-

Environmental Friendliness: This "green chemistry" approach avoids the use of harsh chemicals and organic solvents often required in classical resolution methods.

Experimental Workflow: Enzymatic Resolution

Caption: Workflow for the enzymatic resolution of 2-(4-Methoxy-benzoylamino)-4-methyl-pentanoic acid.

Detailed Protocol: Enzymatic Resolution

Materials:

-

Racemic 2-(4-Methoxy-benzoylamino)-4-methyl-pentanoic acid

-

Aminoacylase (from Aspergillus sp.)

-

Sodium phosphate buffer (0.1 M, pH 7.0)

-

Hydrochloric acid (HCl)

-

Activated charcoal

Procedure:

-

Suspend the racemic N-acyl-DL-leucine derivative in 0.1 M sodium phosphate buffer (pH 7.0).

-

Add aminoacylase to the suspension.

-

Incubate the mixture at 37 °C with gentle stirring for 24-48 hours. Monitor the reaction progress by HPLC.

-

After the reaction is complete (approximately 50% hydrolysis), heat the solution to 80-90 °C to denature and precipitate the enzyme.

-

Cool the solution and remove the denatured enzyme by filtration.

-

Adjust the pH of the filtrate to 5.0 with HCl. The free L-leucine will precipitate.

-

Collect the L-leucine by filtration.

-

To the filtrate, add activated charcoal and stir for 30 minutes to decolorize.

-

Filter off the charcoal.

-

Acidify the filtrate to pH 2.0 with HCl. The enantiomerically pure N-(4-methoxybenzoyl)-D-leucine will precipitate.

-

Collect the precipitate by filtration, wash with cold water, and dry under vacuum.

Expected Results

| Product | Expected Enantiomeric Excess (e.e.) |

| N-(4-methoxybenzoyl)-D-leucine | >99% |

| L-Leucine | >99% |

Analytical Characterization and Purity Assessment

Thorough analytical characterization is essential to confirm the identity, purity, and enantiomeric excess of the final product.

High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the primary method for determining the enantiomeric purity of the final product. A chiral stationary phase is used to separate the two enantiomers.

Typical HPLC Conditions:

-

Column: Chiral stationary phase column (e.g., CHIROBIOTIC T).

-

Mobile Phase: A mixture of an organic modifier (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., formic acid in water).

-

Detection: UV at a suitable wavelength (e.g., 254 nm).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of the synthesized compound. The spectra should be consistent with the expected structure of 2-(4-Methoxy-benzoylamino)-4-methyl-pentanoic acid.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound, further confirming its identity.

Data Summary

| Analytical Technique | Purpose | Expected Outcome |

| Chiral HPLC | Determination of enantiomeric excess | Baseline separation of enantiomers, e.e. >99% |

| ¹H NMR | Structural confirmation | Peaks corresponding to all protons in the molecule with correct integration and splitting patterns |

| ¹³C NMR | Structural confirmation | Peaks corresponding to all carbon atoms in the molecule |

| Mass Spectrometry | Molecular weight determination | A molecular ion peak corresponding to the calculated molecular weight |

Conclusion

This application note provides a detailed and scientifically grounded guide for the preparation of enantiomerically pure 2-(4-Methoxy-benzoylamino)-4-methyl-pentanoic acid. By following the outlined protocols for the synthesis of the racemic compound and its subsequent enzymatic resolution, researchers can reliably obtain the desired enantiomer with high purity and enantiomeric excess. The provided rationale for each step and the detailed analytical procedures will empower scientists in the field of drug discovery and development to confidently utilize these methods in their research endeavors.

References

-

Bioscience, Biotechnology, and Biochemistry. (n.d.). Enzymatic Resolution of Racemic Amino Acids. Oxford Academic. Retrieved from [Link]

- Haeger, G., Wirges, J., Bongaerts, J., Schörken, U., & Siegert, P. (2024). Perspectives of aminoacylases in biocatalytic synthesis of N-acyl-amino acids surfactants. Applied Microbiology and Biotechnology, 108(1), 151.

- Haeger, G., Wirges, J., Bongaerts, J., Schörken, U., & Siegert, P. (2024). Perspectives of aminoacylases in biocatalytic synthesis of N-acyl-amino acids surfactants. Applied Microbiology and Biotechnology, 108(1), 151.

- Chibata, I., Tosa, T., & Endo, N. (1968). U.S. Patent No. 3,386,888. Washington, DC: U.S.

- Michi, K., & Tsuda, H. (1957). Enzymatic Resolution of Racemic Amino Acids. Part V.

Application Note: Storage, Handling, and Solubilization Protocols for 2-(4-Methoxy-benzoylamino)-4-methyl-pentanoic acid

Introduction & Chemical Identity

2-(4-Methoxy-benzoylamino)-4-methyl-pentanoic acid , commonly referred to as N-(4-Methoxybenzoyl)-Leucine (or N-p-Anisoyl-Leucine), is a lipophilic amino acid derivative. Structurally, it consists of a leucine backbone acylated at the

This structural modification significantly alters the physicochemical properties compared to native leucine. The anisoyl group introduces aromaticity and hydrophobicity, while the free carboxylic acid retains pH-dependent solubility. This compound is frequently utilized in ligand-binding assays, as a chiral selector, and as a synthetic intermediate in peptidomimetic drug design.

Physicochemical Profile[1][2][3][4][5][6]

| Property | Specification |

| Systematic Name | 2-[(4-methoxybenzoyl)amino]-4-methylpentanoic acid |

| Common Name | N-(4-Methoxybenzoyl)-Leucine |

| Molecular Formula | |

| Molecular Weight | 265.31 g/mol |

| Physical State | White to off-white crystalline solid |

| pKa (Predicted) | ~3.8 (Carboxylic acid), ~13 (Amide) |

| LogP (Predicted) | ~2.5 (Moderate Lipophilicity) |

| Solubility | DMSO (>25 mg/mL), Ethanol (>10 mg/mL), 1M NaOH |

Storage Protocols: The Stability Matrix

The integrity of N-(4-Methoxybenzoyl)-Leucine depends on preventing three primary degradation pathways: Amide Hydrolysis , Photo-oxidation (due to the electron-rich anisoyl ring), and Hygroscopic Aggregation .

Solid State Storage

-

Temperature: Store at -20°C . While stable at room temperature for short periods, long-term preservation requires freezing to arrest slow oxidative processes.

-

Atmosphere: The container must be tightly sealed. Use a desiccator if the primary vial seal is compromised.

-

Light Protection: The methoxy-benzene moiety absorbs UV/Vis light. Store in amber vials or wrap clear vials in aluminum foil to prevent photo-degradation.

Solution State Storage

-

Aqueous Solutions: DO NOT STORE. The free carboxylic acid can catalyze autocatalytic hydrolysis of the amide bond over time in water. Prepare aqueous working solutions immediately before use.

-

Organic Stocks (DMSO/Ethanol):

-

Stable at -20°C for up to 1 month.

-

Stable at -80°C for up to 6 months.[1]

-

Critical: Aliquot stocks to avoid repeated freeze-thaw cycles, which can induce micro-precipitation.

-

Visualization: Storage Decision Tree

Figure 1: Decision matrix for storage conditions based on physical state and solvent composition.

Solubilization & Handling Protocols

The "Hydrophobic Crash" Risk

Because the anisoyl group renders the molecule hydrophobic, direct addition of the solid to neutral buffers (PBS, TBS) often results in a suspension rather than a solution. This causes inconsistent dosing in biological assays.

Step-by-Step Solubilization Workflow

Reagents Required:

-

Anhydrous DMSO (Dimethyl Sulfoxide), sterile filtered.

-

Phosphate Buffered Saline (PBS), pH 7.4.

Protocol:

-

Preparation of Master Stock (100 mM):

-

Weigh the solid compound accurately.[2]

-

Add anhydrous DMSO to achieve a concentration of 100 mM .

-

Why: DMSO disrupts the crystal lattice more effectively than water.

-

Validation: Vortex for 30 seconds. The solution should be completely clear and colorless.

-

-

Intermediate Dilution (Optional but Recommended):

-